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Compound of Interest

Compound Name: BMK Glycidic Acid (sodium salt)

Cat. No.: B10769609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methyl-2-phenyloxirane-2-

carboxylic acid, commonly known as BMK Glycidic Acid, and its methyl and ethyl ester

derivatives. The following sections present a comparative analysis of their Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed

experimental protocols. This information is crucial for the unambiguous identification and

characterization of these compounds in a research and development setting.
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Caption: Chemical structures of BMK Glycidic Acid and its methyl and ethyl ester derivatives.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for BMK Glycidic Acid and its

methyl and ethyl ester derivatives.

¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per

million (ppm).
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Compound
Spectroscopic
Feature

¹H NMR Chemical
Shift (ppm)
(Predicted/Experim
ental)

¹³C NMR Chemical
Shift (ppm)
(Predicted/Experim
ental)

BMK Glycidic Acid Phenyl Protons 7.2 - 7.5 (m)[1] 127 - 135[1]

Oxirane C-H (C3) 3.5 - 4.0 (s) 50 - 70

Methyl Protons 1.5 - 2.0 (s)[1] 15 - 25

Carboxyl OH
10.0 - 12.0 (broad s)

[1]
-

Carboxyl C=O - 170 - 175[1]

Oxirane C (C2) - 50 - 70

Methyl 2-methyl-3-

phenyloxirane-2-

carboxylate

Phenyl Protons ~7.3 (m) ~128-135

Oxirane C-H (C3) ~3.8 (s) ~60-65

Methyl Protons (on

ring)
~1.6 (s) ~15-20

Methyl Protons (ester) ~3.7 (s) ~52

Ester C=O - ~170

Oxirane C (C2) - ~60-65

Ethyl 2-methyl-3-

phenyloxirane-2-

carboxylate

Phenyl Protons ~7.3 (m) ~128-135[2]

Oxirane C-H (C3) ~3.8 (s) ~60-65[2]

Methyl Protons (on

ring)
~1.6 (s) ~15-20[2]

Ethyl Protons (-CH₂-) ~4.2 (q) ~61[2]

Ethyl Protons (-CH₃) ~1.2 (t) ~14[2]
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Ester C=O - ~170[2]

Oxirane C (C2) - ~60-65[2]

Note: Some of the presented data is based on predicted values and data from similar

structures due to the limited availability of experimentally derived spectra in the literature.

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation.
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Compound Functional Group
Characteristic Absorption
Band (cm⁻¹)

BMK Glycidic Acid O-H (Carboxylic Acid) 3300 - 2500 (broad)

C-H (Aromatic) 3100 - 3000

C-H (Aliphatic) 3000 - 2850

C=O (Carboxylic Acid) 1760 - 1690 (strong)

C=C (Aromatic) 1600 - 1450

C-O (Epoxide) 1250, 950 - 810

Methyl 2-methyl-3-

phenyloxirane-2-carboxylate
C-H (Aromatic) 3100 - 3000

C-H (Aliphatic) 3000 - 2850

C=O (Ester) 1750 - 1735 (strong)

C=C (Aromatic) 1600 - 1450

C-O (Ester) 1300 - 1000

C-O (Epoxide) 1250, 950 - 810

Ethyl 2-methyl-3-

phenyloxirane-2-carboxylate
C-H (Aromatic) 3100 - 3000

C-H (Aliphatic) 3000 - 2850

C=O (Ester) 1750 - 1735 (strong)[2]

C=C (Aromatic) 1600 - 1450

C-O (Ester) 1300 - 1000

C-O (Epoxide) 1250, 950 - 810

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which aids in determining the molecular weight and structure.
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

BMK Glycidic Acid C₁₀H₁₀O₃ 178.18
178 (M+), 133 (M+ -

COOH), 105, 91, 77

Methyl 2-methyl-3-

phenyloxirane-2-

carboxylate

C₁₁H₁₂O₃ 192.21[3]

192 (M+), 133 (M+ -

COOCH₃), 105, 91,

77[3]

Ethyl 2-methyl-3-

phenyloxirane-2-

carboxylate

C₁₂H₁₄O₃ 206.24[2]

206 (M+), 133 (M+ -

COOCH₂CH₃), 105,

91, 77[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Experimental Workflow

Sample Preparation Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer solution to a 5 mm NMR tube. Instrument Setup Place NMR tube in the spectrometer. Lock on the deuterium signal of the solvent. Shim the magnetic field for homogeneity. Data Acquisition

Set up ¹H NMR experiment (e.g., 32 scans, 1-2 s relaxation delay).

Set up ¹³C NMR experiment (e.g., 1024 scans, 2 s relaxation delay).

Data Processing Apply Fourier transform to the raw data. Phase correct the spectrum. Apply baseline correction. Reference the spectrum to the solvent residual peak or TMS.

Click to download full resolution via product page

Caption: A typical workflow for acquiring NMR spectra of organic compounds.

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable

deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

FTIR Experimental Workflow

Sample Preparation

For solids: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a thin pellet.

For liquids/oils: Place a thin film between two KBr or NaCl plates.

Background Spectrum Collect a background spectrum of the empty sample compartment (or KBr pellet without sample). Sample Spectrum Place the sample in the spectrometer and collect the sample spectrum. Data Processing Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

Click to download full resolution via product page

Caption: A generalized workflow for Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation:

For solid samples (BMK Glycidic Acid): Prepare a KBr pellet by grinding a small amount of

the sample with dry potassium bromide (KBr) and pressing the mixture into a thin,

transparent disk.

For oily/liquid samples (ester derivatives): Place a drop of the neat liquid between two salt

plates (e.g., NaCl or KBr) to form a thin film.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

First, record a background spectrum of the empty spectrometer (or a pure KBr pellet).

Then, place the sample in the beam path and record the sample spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

after automatic ratioing against the background spectrum by the instrument's software.

Mass Spectrometry (MS)

GC-MS Experimental Workflow

Sample Preparation Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol or dichloromethane). Injection Inject 1 µL of the sample solution into the GC-MS system. Gas Chromatography Separate the components of the sample on a capillary column (e.g., DB-5ms). Use a temperature program to elute the compounds (e.g., start at 50°C, ramp to 280°C). Mass Spectrometry Ionize the eluted compounds using Electron Ionization (EI) at 70 eV. Analyze the resulting ions in a mass analyzer (e.g., quadrupole). Detect the ions and generate a mass spectrum.

Click to download full resolution via product page

Caption: A standard workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent

(e.g., methanol, ethyl acetate).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Separation: Use a capillary column (e.g., a nonpolar column like DB-5ms) to separate the

components of the sample. A temperature program is typically employed to ensure good

separation and peak shape.
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Mass Spectrometry:

Ionization: As the compounds elute from the GC column, they are ionized, typically by

Electron Impact (EI) at 70 eV.

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

This guide provides a foundational spectroscopic comparison of BMK Glycidic Acid and its

common ester derivatives. For definitive structural confirmation, it is recommended to acquire a

full suite of 1D and 2D NMR experiments and compare the data with authenticated reference

standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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